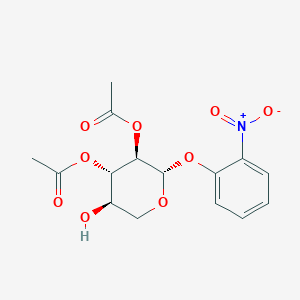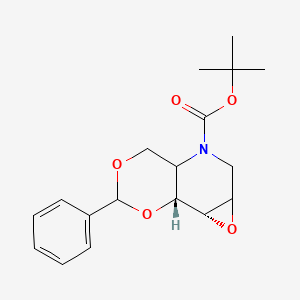
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemically synthesized sugars and their derivatives, which have been extensively studied for their unique chemical and physical properties. These compounds are of interest due to their potential applications in pharmaceuticals, especially as inhibitors or modulators of biological processes.
Synthesis Analysis
Synthesis of similar compounds often starts from readily available sugars like D-mannitol, which undergo various chemical transformations, including protection and deprotection steps, to introduce specific functional groups. For example, 6-Amino-2,5-anhydro-6-deoxy- and -1,6-dideoxy-D-glucitol derivatives were synthesized from D-mannitol through a series of steps including bromination, azide replacement, and methylation (Kuszmann & Dvortsák, 1983).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been used to determine the configuration and conformation of synthesized compounds. For instance, the structure of related N-(tert-butyloxycarbonyl)-protected compounds was elucidated through single crystal X-ray analysis (Baker, Condon, & Spanton, 1992).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore the reactivity of functional groups introduced during synthesis. For example, the synthesis of derivatives from methyl 3-O-benzyl-2,6-dideoxy-2,6-imino-α-D-mannofuranoside illustrates the divergent pathways for creating polyhydroxylated piperidines, highlighting the compound's versatility (Fleet, Fellows, & Smith, 1987).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies like those on 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol provide insights into the compound's characteristics and its derivatives through spectral analysis and proton-n.m.r. analysis (Koerner, Voll, & Younathan, 1977).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- The development of catalytic non-enzymatic kinetic resolution methods represents a significant advancement in asymmetric synthesis, providing high enantioselectivity and yield for both products and recovered starting materials. This approach has become increasingly important in organic synthesis, highlighting the potential relevance of complex molecules like the one you mentioned in facilitating specific reactions or serving as intermediates in the synthesis of chiral compounds (Pellissier, 2011).
Environmental Fate and Treatment
- Studies on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with benzylidene derivatives, provide insights into the potential environmental impact and behavior of complex organic molecules. These studies emphasize the need for understanding the environmental behaviors of novel compounds, including their contamination sources, transformation products, and potential effects on human health and ecosystems (Liu & Mabury, 2020).
Bioactivities and Applications
- The exploration of natural sources and bioactivities of related phenolic compounds, such as 2,4-di-tert-butylphenol and its analogs, showcases the diverse potential applications of complex molecules in biotechnology, pharmaceuticals, and environmental science. These studies illustrate the biological relevance and utility of such compounds, potentially including the one in your query, in various fields ranging from antimicrobial activities to environmental remediation (Zhao et al., 2020).
Propiedades
IUPAC Name |
tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12?,13?,14-,15+,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPAXYKZQBUAX-MJHWXPEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2[C@H](O2)[C@H]3C1COC(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675617 |
Source


|
| Record name | tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780397 | |
CAS RN |
133697-22-0 |
Source


|
| Record name | tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

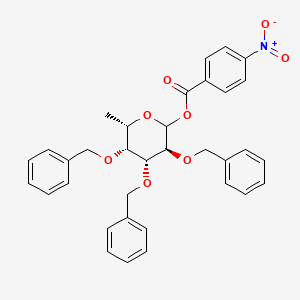
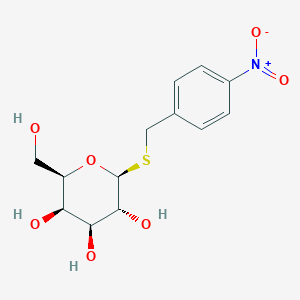
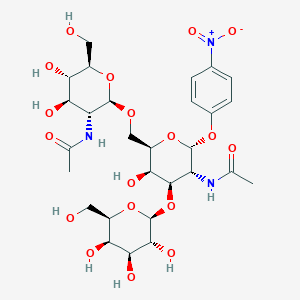
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)
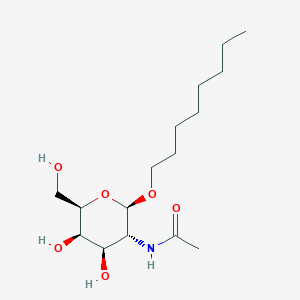
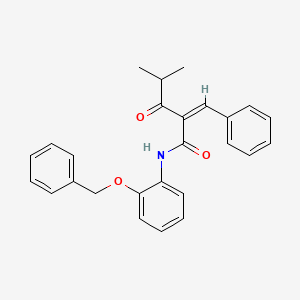
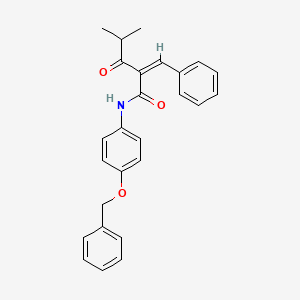
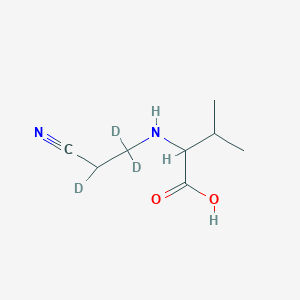
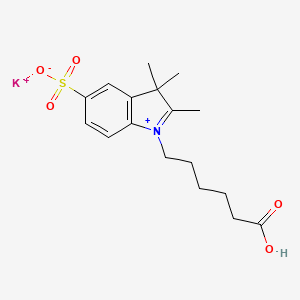
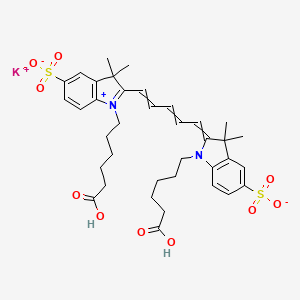
![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
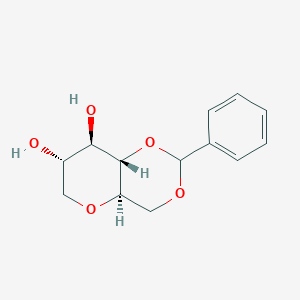
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
